molecular formula C16H17Cl2NO B1424624 5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-94-9

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

Cat. No. B1424624
CAS RN: 1220032-94-9
M. Wt: 310.2 g/mol
InChI Key: OLQXQLSZTRUCNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride has been involved in the synthesis of various heterocyclic compounds. For instance, it played a role in the formation of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, which showed potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Hu, Li, & Huang, 2006).

Photolysis and Reaction Intermediates

This compound has also been used in studies of reaction intermediates formed from singlet carbenes and ethers, as observed in the laser flash photolyses of (biphenyl-4-yl)chlorodiazirine (Naito et al., 1996).

Antimalarial Activity

In the field of medicinal chemistry, derivatives of 5-Chloro[1,1'-biphenyl]-2-yl have been synthesized for potential antimalarial applications. These derivatives have shown significant activity against Plasmodium berghei in mice, encouraging clinical trials in humans (Werbel et al., 1986).

Synthesis of Isoxazole Ether

There has been research on the microwave-assisted synthesis of bis-isoxazole ether bearing 2-chloro-3-pyridyl, highlighting an efficient and environmentally friendly method with high regional selectivity (Zheng et al., 2019).

Metal-Organic Networks

In the field of materials science, this compound has been used in the synthesis of metal-organic coordination polymers, exhibiting interesting photoluminescent properties and potential applications in optical materials (Zang et al., 2009).

Inhibition of Blood Platelet Aggregation

There's also research indicating its utility in synthesizing compounds that inhibit ADP-induced aggregation of blood platelets, which has implications for cardiovascular health (Grisar et al., 1976).

Coordination Polymers

Studies have also been conducted on the synthesis of coordination polymers with cobalt(II), providing insights into their structural and magnetic properties (Wang et al., 2015).

Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for 1° benzylic halides and an sn1 pathway for 2° and 3° benzylic halides . These reactions occur at the resonance-stabilized carbocation .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Suzuki–Miyaura (SM) cross-coupling reaction is one such reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets can lead to changes in these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

This involves the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves potential applications and areas of future research for the compound .

properties

IUPAC Name

3-(4-chloro-2-phenylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXQLSZTRUCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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